(4-Bromophenyl)(2-chloroallyl)sulfane
Description
Properties
Molecular Formula |
C9H8BrClS |
|---|---|
Molecular Weight |
263.58 g/mol |
IUPAC Name |
1-bromo-4-(2-chloroprop-2-enylsulfanyl)benzene |
InChI |
InChI=1S/C9H8BrClS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,1,6H2 |
InChI Key |
QNUDUTLTPMBDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSC1=CC=C(C=C1)Br)Cl |
Origin of Product |
United States |
Scientific Research Applications
The compound (4-Bromophenyl)(2-chloroallyl)sulfane is an organosulfur compound characterized by its unique structural features, which include a bromophenyl group and a chloroallyl moiety attached to a sulfur atom. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine. Below is a detailed exploration of its applications, supported by data tables and case studies.
Chemical Research
- Building Block in Organic Synthesis : this compound serves as a versatile building block for synthesizing more complex organosulfur compounds. Its functional groups allow for various chemical modifications, facilitating the development of new materials and chemicals.
- Antimicrobial Properties : Research indicates that compounds containing bromine and sulfur functionalities often exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development.
- Anticancer Potential : Similar compounds have shown promise in anticancer research. The unique structural features of this compound may enhance its interaction with biological targets involved in cancer cell proliferation.
Medicinal Chemistry
- Pharmaceutical Applications : The compound's unique reactivity profiles make it a potential intermediate in the synthesis of pharmaceutical agents. Its derivatives could be explored for therapeutic effects against various diseases, including cancer and infectious diseases.
Case Study 1: Antimicrobial Activity
A study conducted on structurally related organosulfur compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Efficacy
In vitro assays evaluating the cytotoxic effects of related sulfanyl compounds on cancer cell lines revealed that modifications at the sulfur atom significantly enhanced anticancer activity. Compounds with similar structures showed IC50 values indicating potent inhibition of tumor cell growth, suggesting that this compound may possess similar properties worthy of exploration.
Data Table: Biological Activities Comparison
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Promising | Further studies needed |
| (4-Bromophenyl)(3-chloropropyl)sulfane | High | Moderate | Effective against resistant strains |
| (3-Bromophenyl)(4-fluorophenyl)sulfane | Low | High | Strong anticancer properties |
Q & A
Basic: What synthetic methodologies are recommended for (4-Bromophenyl)(2-chloroallyl)sulfane, and how is purity validated?
Answer:
The compound is synthesized via a nano-catalyzed C–S bond formation. A typical procedure involves:
- Reagents : Thiophenol (0.2 mmol), 2-chloroallyl chloride (0.2 mmol), In₂O₃ nanoparticles (2 mol%), TBATB (tetrabutylammonium tribromide, 1.5 equiv), Na₂CO₃ (2 equiv) in DMSO under N₂ .
- Conditions : Stirring at room temperature for 2 hours, followed by column chromatography (hexane/ethyl acetate = 20:1). Yield: 83% .
- Purity Validation :
Basic: Which spectroscopic techniques are critical for characterizing sulfur bonding in this compound?
Answer:
- ¹H/¹³C NMR : Assign signals for the 4-bromophenyl (δ ~7.4–7.6 ppm for aromatic protons) and 2-chloroallyl groups (δ ~5.2–5.8 ppm for allylic protons) .
- FT-IR : Confirm C–S bond presence via stretching vibrations at 600–700 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 292.93 for C₉H₇BrClS) .
Advanced: How do redox potentials influence the electrochemical reactivity of this compound?
Answer:
Cyclic voltammetry (CV) studies reveal that cathodic reduction potentials determine reaction efficiency:
| Compound | Reduction Potential (V) | Yield in Halogenation |
|---|---|---|
| This compound | −2.9 V | 15% |
| Analogous donor [2a] | −2.3 V | 82% |
Lower yields occur when the compound’s redox potential (−2.9 V) competes with other reactants (e.g., −3.4 V for [1a]), leading to unproductive electron transfer . Researchers should prioritize donors with non-overlapping redox windows.
Advanced: How can computational modeling predict the bioactivity of derivatives of this compound?
Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina. Derivatives with electron-withdrawing groups (e.g., −Br, −Cl) show enhanced binding affinity due to hydrophobic interactions .
- QSAR Studies : Correlate substituent effects (e.g., Hammett σ values) with biological activity. For example, 4-bromo substituents increase logP, enhancing membrane permeability .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., bioavailability score >0.55 for derivatives with ≤3 hydrogen bond donors) .
Advanced: What strategies resolve contradictions in reaction yields when modifying substituents on the sulfane core?
Answer:
Contradictions arise from steric/electronic effects. For example:
- Case Study : Replacing 4-bromo with 4-methoxy increases yield from 15% to 82% in halogenation due to improved electron-donating capacity .
- Mitigation :
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; H313/H333 hazards) .
- Waste Disposal : Segregate halogenated waste for incineration (prevents environmental release of Br/Cl byproducts) .
- Ventilation : Use fume hoods to avoid inhalation (TLV <1 ppm for sulfane compounds) .
Advanced: How does catalyst choice impact C–S bond formation efficiency in derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
